Cas no 65399-02-2 (7-Methylisoindolin-1-one)

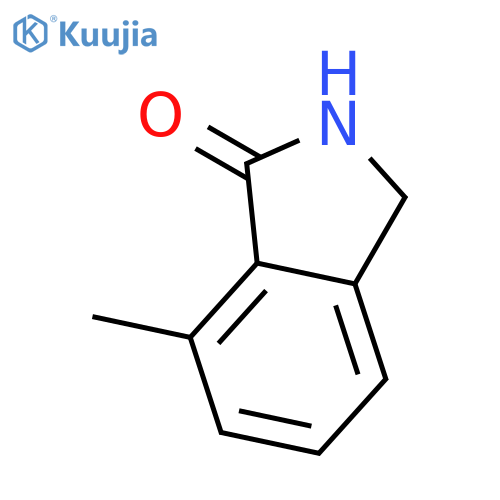

7-Methylisoindolin-1-one structure

商品名:7-Methylisoindolin-1-one

CAS番号:65399-02-2

MF:C9H9NO

メガワット:147.173862218857

MDL:MFCD09701275

CID:1035234

7-Methylisoindolin-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Methylisoindolin-1-one

- 7-methyl-2,3-dihydroisoindol-1-one

- 7-Methyl-2,3-dihydroisoindole-1-one

- 7-methyl-2,3-dihydro-isoindol-1-one

- 7-Methylisoindolin-1-on

- 7-Methylisoindolinone

- AK129619

- CTK8J8750

- KB-46533

- RL04485

-

- MDL: MFCD09701275

- インチ: InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)

- InChIKey: QUTSDZPSPCZXQP-UHFFFAOYSA-N

- ほほえんだ: O=C1NCC2=C1C(C)=CC=C2

計算された属性

- せいみつぶんしりょう: 147.06847

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

じっけんとくせい

- 密度みつど: 1.155±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(4 g/l)(25ºC)、

- PSA: 29.1

7-Methylisoindolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485155-250 mg |

7-Methylisoindolin-1-one; . |

65399-02-2 | 250MG |

€202.60 | 2023-04-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0291-1g |

7-Methyl-2,3-dihydroisoindole-1-one |

65399-02-2 | 97% | 1g |

¥8726.45 | 2025-01-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89290-10g |

7-Methylisoindolin-1-one |

65399-02-2 | 10g |

¥14046.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89290-5g |

7-Methylisoindolin-1-one |

65399-02-2 | 5g |

¥9756.0 | 2021-09-04 | ||

| Chemenu | CM146666-10g |

7-Methyl-2,3-dihydroisoindole-1-one |

65399-02-2 | 95% | 10g |

$1683 | 2021-08-05 | |

| TRC | M314373-100mg |

7-Methylisoindolin-1-one |

65399-02-2 | 100mg |

$ 230.00 | 2022-06-04 | ||

| abcr | AB485155-1 g |

7-Methylisoindolin-1-one; . |

65399-02-2 | 1g |

€423.10 | 2023-04-20 | ||

| Alichem | A199009647-5g |

7-Methylisoindolin-1-one |

65399-02-2 | 95% | 5g |

$1375.11 | 2023-09-01 | |

| Chemenu | CM146666-25g |

7-Methyl-2,3-dihydroisoindole-1-one |

65399-02-2 | 95% | 25g |

$2992 | 2021-08-05 | |

| Chemenu | CM146666-1g |

7-Methyl-2,3-dihydroisoindole-1-one |

65399-02-2 | 95% | 1g |

$*** | 2023-05-29 |

7-Methylisoindolin-1-one 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

65399-02-2 (7-Methylisoindolin-1-one) 関連製品

- 5022-29-7(N-ethylphthalimide)

- 550-44-7(2-Methylisoindole-1,3-dione)

- 2142-01-0(2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione)

- 2170-09-4(N,2-Dimethylbenzamide)

- 1971-49-9(N-Acetylphthalimide)

- 26545-51-7(Benzamide,N,N-diethylmethyl-)

- 2550-73-4(Pyromellitic diimide)

- 480-91-1(2,3-dihydro-1H-isoindol-1-one)

- 1074-82-4(potassium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65399-02-2)7-Methylisoindolin-1-one

清らかである:99%

はかる:1g

価格 ($):258.0